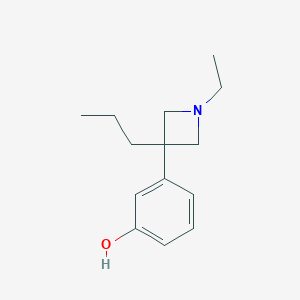
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)-, also known as AZD-9164, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of azetidine derivatives and is synthesized using a specific method.
Applications De Recherche Scientifique
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases. It has also been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Moreover, Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has been shown to inhibit the replication of various viruses, including influenza A and B viruses.
Mécanisme D'action
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- exerts its therapeutic effects by interacting with specific targets in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of pro-inflammatory cytokines. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- also induces apoptosis in cancer cells by activating caspases, which are enzymes responsible for cell death. Additionally, Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- inhibits the replication of viruses by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- also induces apoptosis in cancer cells, which leads to the death of these cells. Moreover, Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- inhibits the replication of viruses, which prevents their spread in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has several advantages for lab experiments. It has been found to be stable under various conditions, which makes it easy to handle and store. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- also has a low toxicity profile, which makes it safe to use in lab experiments. However, one of the limitations of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is its low solubility in water, which makes it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)-. One of the potential applications of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- could also be studied for its potential use in combination with other anti-cancer drugs to enhance their therapeutic effects. Additionally, Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- could be further studied for its anti-viral properties, particularly in the development of new antiviral drugs.
Conclusion:
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- exerts its therapeutic effects by interacting with specific targets in the body and has various biochemical and physiological effects. Although Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)-, which could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is synthesized using a specific method that involves the reaction of 1-ethyl-3-propylazetidin-3-ol with phenyl isocyanate. The reaction results in the formation of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)-, which is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Propriétés
| 19832-37-2 | |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-(1-ethyl-3-propylazetidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-8-14(10-15(4-2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3 |
Clé InChI |
VTGRLWVHXLIUOC-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CC)C2=CC(=CC=C2)O |
SMILES canonique |
CCCC1(CN(C1)CC)C2=CC(=CC=C2)O |
| 19832-37-2 | |
Synonymes |
3-(1-Ethyl-3-propyl-3-azetidinyl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





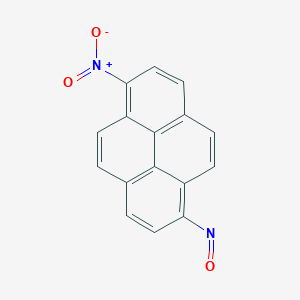
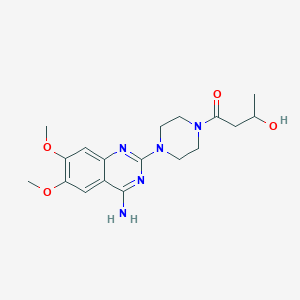
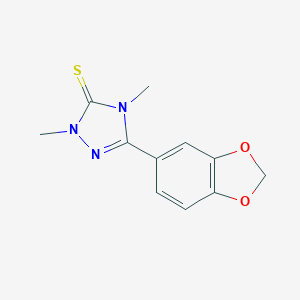

![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
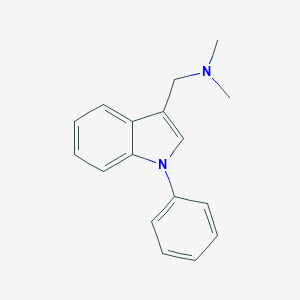
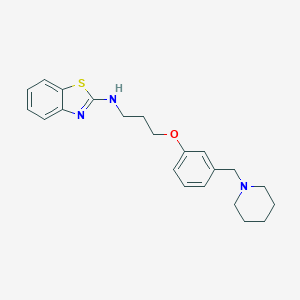


![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)

